Tetraamminedichlororuthenium hydroxide
Description
Properties
CAS No. |
57018-44-7 |
|---|---|
Molecular Formula |
Cl2H13N4ORu |
Molecular Weight |
257.1 g/mol |
IUPAC Name |
azane;ruthenium(3+);dichloride;hydroxide |
InChI |
InChI=1S/2ClH.4H3N.H2O.Ru/h2*1H;4*1H3;1H2;/q;;;;;;;+3/p-3 |
InChI Key |
QGCDPOZLOXFBBW-UHFFFAOYSA-K |
Canonical SMILES |
N.N.N.N.[OH-].[Cl-].[Cl-].[Ru+3] |
Origin of Product |
United States |
Photochemical Reaction Photoaquation :a Prominent Deactivation Pathway for Many Ruthenium Iii and Other Transition Metal Ammine Halide Complexes is Photosubstitution, Specifically the Aquation of a Ligand. for Tetraamminedichlororuthenium Iii , This Can Involve the Substitution of Either an Ammine or a Chloride Ligand by a Water Molecule.
Research on analogous trans-tetraamineruthenium(III) complexes suggests that the photoreactive state is a quartet ligand field state, populated by intersystem crossing from the initially excited LMCT state. electronicsandbooks.com The population of the σ-antibonding e_g orbitals in the LF excited state weakens the Ru-ligand bonds, facilitating ligand dissociation.
Irradiation of the LMCT bands of related trans-[Ru(en)₂(X)₂]⁺ (where en = ethylenediamine (B42938) and X = Cl, Br) complexes leads to stereoretentive aquation of the halide ligand. The quantum yields for these processes are dependent on the nature of the amine and halide ligands but are typically significant, indicating that photoaquation is a major deactivation channel.
While specific quantum yield data for tetraamminedichlororuthenium hydroxide (B78521) is not available, data from closely related systems illustrate the typical efficiency of such photoreactions.
Table 1: Photoaquation Quantum Yields for Related Ruthenium(III) Complexes
| Complex | Irradiation Wavelength (nm) | Photoreaction Product | Quantum Yield (Φ) |
| trans-[Ru(en)₂Cl₂]⁺ | > 500 | trans-[Ru(en)₂Cl(H₂O)]²⁺ + Cl⁻ | Value not specified |
| trans-[Ru(en)₂Br₂]⁺ | > 500 | trans-[Ru(en)₂Br(H₂O)]²⁺ + Br⁻ | Value not specified |
| trans-[Ru(NH₃)₄(isn)(NO)]³⁺ | 365 | trans-[Ru(NH₃)₄(isn)(H₂O)]³⁺ + NO | 0.075 |
| trans-[Ru(NH₃)₄(py)(NO)]³⁺ | 365 | trans-[Ru(NH₃)₄(py)(H₂O)]³⁺ + NO | 0.040 |
Data for [Ru(en)₂X₂]⁺ from reference electronicsandbooks.com. Data for [Ru(NH₃)₄L(NO)]³⁺ from reference researchgate.net. The data is provided for illustrative purposes to show typical quantum yields for photosubstitution in related Ru(III) ammine complexes.
¹GS + hν → ¹LMCT (Excitation) ¹LMCT → ⁴LF (Intersystem Crossing) ⁴LF → ¹GS + heat (Non-radiative decay) ⁴LF + H₂O → [Ru(NH₃)₄Cl(H₂O)]²⁺ + Cl⁻ (Photoaquation) ⁴LF + H₂O → [Ru(NH₃)₃(H₂O)Cl₂]⁺ + NH₃ (Photoaquation)
Advanced Spectroscopic and Structural Elucidation of Tetraamminedichlororuthenium Hydroxide
Vibrational Spectroscopy for Intramolecular Bonding Characterization
Vibrational spectroscopy provides critical insights into the bonding and structure of coordination complexes by probing the characteristic frequencies of molecular vibrations. For tetraamminedichlororuthenium hydroxide (B78521), both infrared and Raman spectroscopy offer complementary information on the nature of the ruthenium-ligand bonds.
Infrared (IR) Spectroscopy: Assignments of Ru–N(H₃), Ru–Cl, and Ru–OH Modes
Infrared spectroscopy of ruthenium ammine complexes reveals distinct absorption bands corresponding to the stretching and bending vibrations of the coordinated ligands. In the case of tetraamminedichlororuthenium hydroxide, the IR spectrum is expected to be characterized by vibrations of the ammine (NH₃), chloro (Cl), and hydroxo (OH) ligands attached to the ruthenium center.
The Ru–Cl stretching vibrations are also found in the far-infrared region, often overlapping with other low-frequency modes. For related trans-dichlorotris(1,3-thiazole)(triphenylphosphine)ruthenium(II), the Ru-Cl stretching frequencies are observed. rsc.org In a distorted octahedral geometry, the number and position of Ru-Cl bands can provide information about the isomeric form (cis or trans) of the complex.
The Ru–OH stretching mode is anticipated in the region of 450-650 cm⁻¹, a range typical for metal-hydroxo complexes. researchgate.net The presence of a hydroxide ligand would also give rise to a sharp O-H stretching band at higher frequencies, typically in the range of 3500-3700 cm⁻¹. The exact position would be sensitive to hydrogen bonding interactions within the crystal lattice or in solution.
Table 1: Typical Infrared Vibrational Frequencies for Bonds in Ruthenium(III) Ammine Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| ν(N-H) | 3100 - 3300 | cdnsciencepub.com |
| δ(NH₃) | 1313 | cdnsciencepub.com |
| ν(Ru-N) | 424 - 485 | researchgate.netcdnsciencepub.com |
| ν(Ru-Cl) | Not specified | |
| ν(Ru-OH) | 450 - 650 | researchgate.net |
| ν(O-H) | 3500 - 3700 |
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy serves as a valuable complement to IR spectroscopy, particularly for identifying vibrations that are weakly active or inactive in the infrared. Symmetric stretching vibrations, in particular, tend to give rise to strong Raman signals. For tetraamminedichlororuthenium hydroxide, Raman spectroscopy would be instrumental in confirming the assignments of the metal-ligand stretching modes.
The symmetric Ru–N stretching vibration is expected to be a prominent feature in the Raman spectrum. Similarly, the symmetric Ru–Cl stretching mode would be readily observable. The presence and polarization of these bands can further aid in the structural elucidation of the complex. Low-frequency Raman spectroscopy is particularly useful for studying the lattice dynamics and terahertz vibrational modes of metal-containing compounds. rsc.org
Electronic Spectroscopy for Electronic Structure and Ligand Field Analysis
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, provides detailed information about the electronic structure of transition metal complexes, including the energies of d-orbitals and the nature of electronic transitions.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: d-d Transitions and Charge Transfer Bands
The UV-Vis absorption spectrum of a ruthenium(III) complex such as tetraamminedichlororuthenium hydroxide is expected to display two main types of electronic transitions: d-d transitions and charge-transfer (CT) bands. illinois.edu
d-d Transitions: Ruthenium(III) has a low-spin d⁵ electron configuration in an octahedral ligand field. The electronic transitions between the t₂g and eg orbitals are spin-forbidden, and as a result, they are expected to be very weak, with low molar absorptivity (ε) values, often less than 100 M⁻¹cm⁻¹. illinois.edulibretexts.org These transitions are often obscured by the much more intense charge-transfer bands.
Charge-Transfer Bands: Charge-transfer transitions involve the movement of an electron from a ligand-based molecular orbital to a metal-based molecular orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice-versa (Metal-to-Ligand Charge Transfer, MLCT). illinois.edu In the case of tetraamminedichlororuthenium hydroxide, with chloride and hydroxide ligands, LMCT bands are expected. These transitions, from the p-orbitals of the chloro and hydroxo ligands to the partially filled t₂g orbitals of Ru(III), are spin-allowed and typically exhibit high molar absorptivities (ε > 1,000 M⁻¹cm⁻¹). libretexts.org These intense bands are usually observed in the UV or near-UV region and are responsible for the color of the complex. For instance, related ruthenium(III) chloride complexes exhibit intense absorption bands in the UV-Vis region. researchgate.netresearchgate.net
Table 2: Expected Electronic Transitions for Tetraamminedichlororuthenium Hydroxide
| Transition Type | Description | Expected Spectral Region | Molar Absorptivity (ε) |
|---|---|---|---|
| d-d Transitions | Electron promotion between metal d-orbitals (t₂g → eg) | Visible | Low (< 100 M⁻¹cm⁻¹) |
| LMCT | Ligand-to-Metal Charge Transfer (Cl⁻/OH⁻ → Ru³⁺) | UV / Near-UV | High (> 1,000 M⁻¹cm⁻¹) |
Photophysical Properties and Excited State Characterization
The photophysical properties of ruthenium complexes, such as their luminescence and excited-state lifetimes, are of significant interest. While many studies focus on Ru(II) polypyridyl complexes known for their emissive metal-to-ligand charge transfer (MLCT) states, the photophysics of Ru(III) ammine complexes are less explored.
Generally, Ru(III) complexes are considered non-emissive at room temperature. Following excitation into their LMCT bands, they typically undergo rapid non-radiative decay back to the ground state. The excited states of these complexes are often short-lived. The presence of different ligands can, however, influence these properties. For example, studies on other ruthenium complexes have shown that ligand variations can tune excited state lifetimes and emission quantum yields. nih.govmdpi.com In some cases, ion pairing has been shown to enhance photoluminescence quantum yields and lengthen excited-state lifetimes. nih.govresearchgate.net The specific photophysical behavior of tetraamminedichlororuthenium hydroxide would depend on the interplay of the ammine, chloro, and hydroxo ligands and their influence on the rates of radiative and non-radiative decay processes.
Magnetic Resonance Spectroscopy for Solution-State Structural Assessment
Magnetic resonance techniques, such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), are powerful tools for elucidating the structure and electronic environment of metal complexes.
For tetraamminedichlororuthenium hydroxide, a Ru(III) (d⁵) complex, the presence of an unpaired electron makes it paramagnetic. This paramagnetism would render traditional ¹H or ¹³C NMR spectroscopy challenging due to significant line broadening.
However, Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an ideal technique for studying paramagnetic species. An ESR study of a Ru(III) ammine complex would provide information about the g-tensor, which characterizes the interaction of the unpaired electron with the external magnetic field. acs.org The anisotropy of the g-tensor can offer insights into the electronic ground state and the symmetry of the ligand field around the ruthenium ion. acs.org To date, specific EPR or other magnetic resonance data for tetraamminedichlororuthenium hydroxide have not been reported in the surveyed literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Ligand Environments and Isomer Identification
The characterization of tetraamminedichlororuthenium(III) hydroxide by Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by the paramagnetic nature of the Ru(III) center. nih.gov The d⁵ electronic configuration of Ru(III) results in an unpaired electron, which leads to significant broadening and large chemical shifts of NMR signals for nearby nuclei, rendering standard analysis non-trivial. nih.gov
Despite these challenges, paramagnetic NMR is a powerful tool for probing the structure of such complexes. nih.gov The observed NMR shifts (δtot) are a sum of the temperature-independent orbital shift (δorb) and the temperature-dependent hyperfine or contact shift (δHF), which arises from the interaction of the unpaired electron spin with the nuclear spins. nih.gov By performing NMR measurements at various temperatures, these contributions can be separated using a Curie plot (shift vs. 1/T), providing detailed information about the electronic structure and ligand environment. nih.gov
¹H NMR: The ¹H NMR spectrum is expected to show resonances for the protons of the ammine (NH₃) ligands. The symmetry of the complex dictates the number of expected signals.
For the trans-isomer, all 12 ammine protons are chemically equivalent, which would result in a single, albeit broadened, resonance.
For the cis-isomer, the lower symmetry creates different chemical environments for the ammine ligands. The ammines trans to each other are in a different environment from those trans to a chloride ligand, which would theoretically lead to multiple distinct resonances.
¹³C and ¹⁵N NMR: Due to the absence of carbon atoms in the complex cation, ¹³C NMR is not directly applicable for its characterization. However, ¹⁵N NMR spectroscopy, particularly with ¹⁵N-enriched samples, would be highly informative. It would provide direct insight into the Ru-N bonding environment. Similar to ¹H NMR, a single resonance would be expected for the trans-isomer, while multiple signals would confirm the cis-geometry. The significant hyperfine shifts observed in ¹³C NMR of other paramagnetic ruthenium complexes suggest that ¹⁵N shifts would also be highly sensitive to the geometric and electronic structure. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Ruthenium Oxidation States (e.g., Ru(III))
Electron Paramagnetic Resonance (EPR) spectroscopy is an essential technique for the characterization of paramagnetic species, such as the Ru(III) ion in tetraamminedichlororuthenium(III) hydroxide. uni-stuttgart.de As a low-spin d⁵ metal center, Ru(III) possesses one unpaired electron, making it EPR-active. uni-stuttgart.de
The EPR spectrum provides the g-factor, a tensor quantity that is characteristic of the electron's environment. uni-stuttgart.de For ruthenium, which has a large spin-orbit coupling constant, the deviation of the g-value from that of a free electron (gₑ ≈ 2.0023) is significant and provides a sensitive probe of the metal's coordination sphere. uni-stuttgart.de
In a frozen solution or solid state, the spectrum is expected to show significant g-anisotropy, reflecting the non-cubic symmetry of the ligand field in the octahedral complex. This results in three different principal g-values (gₓ, gᵧ, g₂) for low-symmetry complexes. uni-stuttgart.de For the trans isomer, which has higher symmetry (D₄ₕ), two distinct g-values would be expected (g∥ and g⊥). The cis isomer, with lower symmetry (C₂ᵥ), would exhibit three different g-values. These distinct patterns allow for the unambiguous identification of the specific isomer. acs.orgacs.org Studies of various octahedral Ru(III) complexes report g-values that are characteristic of this oxidation state, confirming the electronic ground state. researchgate.netresearchgate.net
X-ray Diffraction Crystallography for Definitive Solid-State Structural Analysis
X-ray diffraction on single crystals provides the most unambiguous method for determining the three-dimensional atomic arrangement of a molecule, yielding precise information on coordination geometry, bond parameters, and intermolecular interactions.
Determination of Coordination Geometry and Bond Parameters
Single-crystal X-ray analysis of tetraamminedichlororuthenium(III) salts confirms the expected octahedral coordination geometry around the central ruthenium atom. rsc.orgnajah.edu The ruthenium center is coordinated by four nitrogen atoms from the ammine ligands and two chloride ions. Both cis and trans isomers are possible and have been structurally characterized in related compounds. researchgate.netresearchgate.net
In the trans isomer, the two chloride ligands occupy positions opposite to each other, resulting in a highly symmetric structure. The four ammine ligands lie in a plane containing the ruthenium atom. researchgate.net In the cis isomer, the chloride ligands are adjacent, positioned at approximately 90° to each other, leading to a less symmetric arrangement. researchgate.netdoubtnut.com
| Parameter | Typical Value (trans-isomer analogue) | Typical Value (cis-isomer analogue) | Reference |
|---|---|---|---|
| Coordination Geometry | Octahedral | Distorted Octahedral | rsc.orglibretexts.org |
| Ru–N Bond Length | ~2.140 Å | ~2.10 - 2.12 Å | researchgate.net |
| Ru–Cl Bond Length | Not directly available | ~2.34 - 2.36 Å | najah.edu |
| Cl–Ru–Cl Angle | 180° | ~89.4° | najah.edu |
| N–Ru–N Angle (equatorial) | 90°, 180° | ~90° - 93°, ~175° | najah.edu |
Analysis of Intermolecular Packing and Hydrogen Bonding Networks
The solid-state structure of tetraamminedichlororuthenium(III) hydroxide is organized as an ionic crystal lattice composed of the complex [Ru(NH₃)₄Cl₂]⁺ cations and hydroxide (OH⁻) anions. The stability and packing of this lattice are significantly influenced by an extensive network of hydrogen bonds. nih.gov
The ammine ligands (N-H) serve as effective hydrogen bond donors. The chloride ligands and the hydroxide anion are the primary hydrogen bond acceptors. rsc.org This leads to the formation of a robust, three-dimensional supramolecular architecture. The specific interactions include:
N–H···O Bonds: Strong hydrogen bonds are expected between the ammine protons and the oxygen atom of the hydroxide anions.
N–H···Cl Bonds: Weaker, yet structurally significant, hydrogen bonds form between the ammine protons and the coordinated chloride ligands of neighboring complex cations.
Chemical Reactivity and Mechanistic Investigations of Tetraamminedichlororuthenium Hydroxide
Ligand Substitution Kinetics and Mechanisms
Ligand substitution reactions in octahedral complexes can proceed through various mechanisms, primarily classified as dissociative (D), associative (A), or interchange (I). libretexts.org For Ru(III) complexes, which are generally considered substitution-inert compared to their Ru(II) counterparts, the pathway is often associative in nature, where the incoming ligand plays a significant role in the transition state. nih.gov
The ruthenium-ammonia bond in the [Ru(NH3)4Cl2]+ cation is characteristically strong and kinetically stable. Under typical thermal conditions for ligand substitution, the four ammonia (B1221849) ligands are considered spectator ligands, remaining firmly coordinated to the ruthenium center while the more labile chloride ligands undergo exchange. The substitution chemistry of this complex is therefore primarily focused on the replacement of the chloro ligands. While forcing conditions or photochemical activation can induce ammonia ligand replacement, standard thermal substitution reactions overwhelmingly favor the displacement of halides.
The exchange of chloride ligands, particularly through aquation (replacement by water), is a key reaction pathway for this complex. The acid hydrolysis of Ru(III) complexes such as [Ru(NH3)4Cl2]+ generally proceeds via an associative (SN2) mechanism, where bond-making with the incoming water molecule is a critical step in forming the transition state. nih.govacs.org
The lability of the chloride ligands is dramatically enhanced upon reduction of the metal center from Ru(III) to Ru(II). The resulting [Ru(NH3)4Cl2] complex is significantly more labile. Electrochemical studies have been instrumental in quantifying this change. For instance, after the one-electron reduction of trans-[Ru(NH3)4Cl2]+, the Ru(II) product undergoes a rapid, stepwise replacement of its two chloride ligands by water. researchgate.net The rate constants for these consecutive substitution steps have been determined, highlighting the profound influence of the metal's oxidation state on ligand lability. researchgate.net
| Reaction Step | First-Order Rate Constant (s⁻¹) | Reference |
|---|---|---|
| First Cl⁻ Replacement | 2 | researchgate.net |
| Second Cl⁻ Replacement | 0.4 | researchgate.net |
In tetraamminedichlororuthenium(III) hydroxide (B78521), the hydroxide ion initially exists as an outer-sphere counterion, balancing the charge of the [Ru(NH3)4Cl2]+ complex cation. Its primary role is to influence the pH of the solution. However, in basic media, hydroxide can participate directly in ligand substitution reactions, a process known as base hydrolysis.
In this mechanism, the hydroxide ion can act as a nucleophile, attacking the metal center to displace a chloride ligand and form a hydroxido complex, [Ru(NH3)4Cl(OH)]+. This process is often significantly faster than acid hydrolysis. The mechanism can be complex, potentially involving a conjugate base pathway where a coordinated ammonia ligand is deprotonated prior to the rate-determining step.
The solvent environment can exert a significant influence on the rate of ligand substitution reactions. For the aquation of complexes like [Ru(NH3)4Cl2]+, the solvent (water) is also the reactant. The polarity, viscosity, and coordinating ability of the solvent can affect the stability of the ground state and the transition state, thereby altering the activation energy of the reaction. Studies on related ruthenium(III) ammine complexes have investigated the effect of the solvent on isotopic ligand-exchange reactions, demonstrating that the reaction medium is a critical parameter in determining substitution kinetics. acs.org In associative mechanisms, polar solvents can help stabilize the charge separation that may develop in the transition state, often leading to accelerated reaction rates.
Redox Chemistry and Electron Transfer Processes
The redox chemistry of tetraamminedichlororuthenium(III) hydroxide is centered on the accessible Ru(III)/Ru(II) couple. The relative stability of these oxidation states and the potential at which electron transfer occurs are highly dependent on the nature of the ligands coordinated to the ruthenium center.
Cyclic voltammetry is a powerful technique used to investigate the redox properties of the [Ru(NH3)4Cl2]+ complex. rsc.org A typical cyclic voltammogram for this species in an aqueous electrolyte shows a reversible one-electron reduction from Ru(III) to Ru(II). researchgate.net The formal reduction potential (Ef) is a key thermodynamic parameter obtained from these measurements, which indicates the relative stability of the +3 and +2 oxidation states. rsc.org
Controlled potential coulometry can be used in conjunction with voltammetry to confirm the number of electrons involved in the redox process, which for this system is one electron for the Ru(III)/Ru(II) transition.
The electrochemical behavior is often coupled with the ligand substitution chemistry discussed previously. When the potential is scanned to reduce the Ru(III) complex, the resulting Ru(II) species undergoes rapid aquation of its chloride ligands. researchgate.net This chemical reaction following the electron transfer (an EC mechanism) can be observed in the cyclic voltammogram, providing a method to evaluate the kinetics of the substitution steps. researchgate.net
| Redox Couple | Formal Potential (E₁/₂) | Reference Electrode | Reference |
|---|---|---|---|
| Ru(III)/Ru(II) | -0.412 V | SCE | researchgate.net |
Mechanisms of Ru(II)/Ru(III) and Other Redox Couples
The redox chemistry of ruthenium ammine complexes is dominated by the accessible Ru(II) and Ru(III) oxidation states. The interconversion between these states is a fundamental aspect of their reactivity. The oxidation and reduction peaks observed in voltammetric studies of related ruthenium complexes are often attributed to the Ru(II)/Ru(III) redox couple. researchgate.net For ammine complexes, this redox process is typically a one-electron transfer. The nature of the ligands coordinated to the ruthenium center significantly influences the redox potential of the Ru(III)/Ru(II) couple. researchgate.net
Electron transfer reactions involving ruthenium ammine complexes can proceed through two primary mechanisms:
Outer-Sphere Electron Transfer: In this mechanism, the electron transfers from the reductant to the oxidant without any chemical bond being made or broken. The primary coordination spheres of the reactants remain intact. The reductions of complexes like [Ru(NH₃)₆]³⁺ and [Ru(NH₃)₅(H₂O)]³⁺ are known to proceed via an outer-sphere mechanism. rsc.org The rate of this process is influenced by the reorganization energy of the reactants and the free energy of the reaction.
Inner-Sphere Electron Transfer: This mechanism involves the formation of a bridged intermediate between the oxidant and the reductant, where a ligand is shared between the two metal centers. The electron is then transferred through this bridging ligand. For halogenated pentaammine complexes, the reactivity order for reduction is I > Br > Cl, which suggests a probable inner-sphere mechanism where the halide ion acts as the bridge. rsc.org
The stability of the Ru(II) state is crucial in these mechanisms. Following the reduction of a Ru(III) species, the resulting Ru(II) complex can undergo subsequent reactions, such as ligand hydrolysis. researchgate.net For instance, the reduction of ruthenium(III) penta- and tetraammine chloro complexes involves an initial one-electron reduction, followed by the hydrolysis of the chloride ligands from the Ru(II) product. researchgate.net Conversely, reoxidation of the Ru(II) species can regenerate the Ru(III) complex, often with the Ru-NH₃ bonds remaining intact in acidic solutions. osti.gov
Table 1: Redox Properties of Selected Ruthenium Ammine Complexes
| Complex | Redox Couple | Mechanism | Notes |
|---|---|---|---|
| [Ru(NH₃)₆]³⁺/²⁺ | Ru(III)/Ru(II) | Outer-Sphere | Classic example of outer-sphere electron transfer. rsc.org |
| [Ru(NH₃)₅Cl]²⁺/⁺ | Ru(III)/Ru(II) | Inner-Sphere (probable) | Reduction is often facilitated by a bridging halide. rsc.org |
| [Ru(NH₃)₅(H₂O)]³⁺/²⁺ | Ru(III)/Ru(II) | Outer-Sphere | The aquo ligand does not typically act as a bridge. rsc.org |
Multi-Electron Transfer Pathways
Beyond single-electron transfers, ruthenium complexes are capable of participating in multi-electron transfer processes, which are often coupled with proton transfers. This reactivity is known as Proton-Coupled Electron Transfer (PCET). PCET pathways are crucial in many catalytic cycles and biological systems as they allow for the transfer of multiple reducing equivalents in a single kinetic step or through rapid successive steps. nih.gov
In systems related to tetraamminedichlororuthenium hydroxide, such as bis(amino)ruthenium(II) and bis(amido)ruthenium(IV) complexes, reversible 2e⁻/2H⁺ transfers have been observed. nih.gov These reactions can interconvert species like [RuII(bpy)(en)₂]²⁺ and [RuIV(bpy)(en-H₂)₂]²⁺, demonstrating the accessibility of higher oxidation states like Ru(IV) through multi-electron pathways. nih.gov The structural, thermochemical, and electronic properties of the complexes dictate the feasibility and mechanism of these transfers. nih.gov
Acid-Base Equilibria and Proton Transfer Reactions
Protonation/Deprotonation of Hydroxide and Ammine Ligands
The tetraamminedichlororuthenium hydroxide complex contains ligands that are subject to protonation and deprotonation.
Hydroxide/Aquo Ligand: In aqueous solution, a coordinated hydroxide ligand exists in equilibrium with its protonated form, a coordinated water molecule (aquo ligand). The pKa of a coordinated aquo ligand in a Ru(III) ammine complex is a measure of its acidity. For the [Ru(NH₃)₅(H₂O)]³⁺ complex, the pKa has been determined to be 4.2, indicating that it is a significantly stronger acid than the corresponding aquo complexes of Co(III) or Cr(III). cdnsciencepub.com The deprotonation of the aquo ligand to form the hydroxo complex, [Ru(NH₃)₅(OH)]²⁺, can be readily observed by changes in the absorption spectrum. cdnsciencepub.com
Ammine Ligands: Coordinated ammine (NH₃) ligands are generally less acidic than coordinated water. However, under sufficiently basic conditions, an ammine ligand can be deprotonated to form an amido (NH₂⁻) ligand. This process is particularly relevant in the context of PCET, where the deprotonation of amine ligands is coupled to the oxidation of the metal center. nih.gov For instance, electrochemical data for hexaammine and pentaammine Ru(III) complexes in alkaline media suggest that the oxidation to Ru(IV) occurs after the deprotonation of an ammine ligand, leading to the formation of an unstable Ru(IV)-amido species. researchgate.net The enhanced basicity of ligands upon complexation to a metal center is a known phenomenon; for example, the pKa of p-benzoquinone diimine increases from 5.75 to 10.6 when complexed to a pentaammineruthenium(II) center. researchgate.net
Proton transfer is the fundamental process governing these equilibria. The transfer of a proton to or from the complex can be an elementary step in more complex reactions, including redox processes and ligand substitution. mdpi.com
pH Dependence of Reactivity and Stability
The reactivity and stability of tetraamminedichlororuthenium hydroxide are strongly dependent on the pH of the solution. This dependence is a direct consequence of the acid-base equilibria of the coordinated ligands.
The speciation of the complex changes with pH. In acidic solutions, the aquo form, [Ru(NH₃)₄(H₂O)Cl₂]⁺ (assuming hydrolysis of one chloride), would predominate over the hydroxo form. As the pH increases, the hydroxo form becomes more prevalent. This change in speciation can significantly alter the complex's properties. For example, the emission and absorption spectra of some ruthenium complexes show marked changes with pH, which can be used to determine the pKa of the ground and excited states. researchgate.net
Furthermore, the rates of both redox and substitution reactions can be affected by pH. For instance, the reduction of [Ru(NH₃)₅(OH)]²⁺ likely proceeds through an outer-sphere mechanism, but its reactivity pattern differs from its aquo counterpart, [Ru(NH₃)₅(H₂O)]³⁺, highlighting the role of the deprotonated ligand. rsc.org The pH can also impact photochemical reactivity, as the protonation state of the complex influences its electronic structure and excited-state properties. nih.gov
Photochemical Reactivity and Energy Transfer Processes
Ruthenium ammine and related polypyridyl complexes are well-known for their rich photochemical properties. Upon absorption of light, these complexes can be promoted to electronically excited states, which can then undergo various deactivation processes, including ligand dissociation, isomerization, or energy transfer.
Photoinduced Ligand Dissociation and Isomerization Pathways
The photoinduced release of ligands from a ruthenium complex is a key photochemical reaction. nih.gov For many ruthenium(II) complexes, the generally accepted mechanism for photosubstitution involves the population of a dissociative triplet ligand field (³LF) state (also referred to as a ³MC, metal-centered state). nih.govnih.gov
The process typically begins with the absorption of a photon, promoting the complex to a singlet metal-to-ligand charge transfer (¹MLCT) state. This is followed by rapid intersystem crossing (ISC) to the corresponding triplet state (³MLCT). nih.gov The ³MLCT state is often emissive but can be thermally activated to populate the higher-energy, dissociative ³LF state. nih.gov Once populated, the ³LF state, which has an electron in a metal-centered dσ* orbital, is antibonding with respect to the Ru-ligand bonds, leading to rapid ligand dissociation. nih.govrsc.org
The quantum yield of ligand photodissociation—the efficiency of the process—depends on the energy gap between the ³MLCT and ³LF states and the activation barrier for converting between them. nih.gov Factors such as ligand sterics and the energy of the irradiating light can influence this efficiency. For example, introducing steric bulk can facilitate photoinduced ligand dissociation. nih.gov Irradiation of cis-[RuCl₂(NH₃)₄]⁺ would likely lead to the labilization of either a chloride or an ammine ligand, depending on the specific excited state populated and the reaction conditions. The ultraviolet photochemistry of Ru(III) ammine complexes has also been studied, indicating that higher oxidation states can also exhibit photoreactivity. acs.org
Isomerization is another possible outcome of photoexcitation. If a ligand dissociates, the resulting five-coordinate intermediate can undergo rearrangement before a solvent molecule or another ligand coordinates. This can lead to a change in the geometry of the complex, for example, a cis to trans isomerization.
Table 2: Key Excited States in Ruthenium Complex Photochemistry
| Excited State | Abbreviation | Description | Role in Photodissociation |
|---|---|---|---|
| Metal-to-Ligand Charge Transfer | MLCT | An electron is promoted from a metal-centered d orbital to a ligand-based π* orbital. | Acts as the initial excited state after light absorption and precursor to the dissociative state. nih.gov |
| Ligand Field (Metal Centered) | LF or MC | An electron is promoted between metal-centered d orbitals (e.g., from t₂g to e_g in octahedral geometry). | This is the key dissociative state; population leads to labilization of ligands due to its dσ* character. nih.govrsc.org |
Excited State Deactivation Mechanisms
Upon absorption of light, the tetraamminedichlororuthenium(III) ion, a d⁵ complex, is promoted to an electronically excited state. The subsequent return to the ground state can occur through a variety of competing pathways, both radiative and non-radiative. The specific deactivation mechanisms are dictated by the nature of the accessible excited states, which in this system are primarily of ligand-to-metal charge transfer (LMCT) and ligand field (LF) character.
The electronic absorption spectrum of ruthenium(III) ammine halide complexes is characterized by LMCT bands in the ultraviolet-visible region. Irradiation into these bands populates an LMCT excited state, where an electron from a p-orbital of a chloride ligand is promoted to a vacancy in the t₂g orbitals of the ruthenium(III) center.
Following initial excitation to an LMCT state, the complex can undergo several deactivation processes:
Theoretical and Computational Chemistry of Tetraamminedichlororuthenium Hydroxide
Electronic Structure Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a framework to compute various molecular properties with a favorable balance of accuracy and computational cost. For the tetraamminedichlororuthenium(III) cation, DFT calculations offer a deep understanding of its geometry, vibrational modes, and the nature of its chemical bonds.
Geometry Optimizations and Vibrational Frequency Analysis
The first step in the computational characterization of a molecule is typically the optimization of its geometry to find the minimum energy structure. For the [Ru(NH₃)₄Cl₂]⁺ complex, both cis and trans isomers are possible, and DFT calculations can predict their structures and relative stabilities.
Geometry optimization calculations yield precise information on bond lengths and angles. For the cis and trans isomers of [Ru(NH₃)₄Cl₂]⁺, these parameters define the coordination environment around the central ruthenium atom.
Table 1: Representative Calculated Geometrical Parameters for cis- and trans-[Ru(NH₃)₄Cl₂]⁺ This table is generated based on typical values found in DFT studies of similar ruthenium ammine complexes, as specific data for this exact compound is not readily available in the searched literature.
| Parameter | cis-[Ru(NH₃)₄Cl₂]⁺ | trans-[Ru(NH₃)₄Cl₂]⁺ |
|---|---|---|
| Ru-Cl Bond Length (Å) | ~2.35 | ~2.36 |
| Ru-N (trans to Cl) Bond Length (Å) | ~2.12 | N/A |
| Ru-N (trans to N) Bond Length (Å) | ~2.10 | ~2.11 |
| Cl-Ru-Cl Angle (°) | ~90 | 180 |
| N-Ru-N Angle (°) | ~90, ~180 | ~90, 180 |
Following geometry optimization, vibrational frequency analysis is performed. This calculation not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (infrared and Raman). These calculated frequencies can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions.
Table 2: Selected Calculated Vibrational Frequencies for cis-[Ru(NH₃)₄Cl₂]⁺ This table presents hypothetical data for illustrative purposes, as specific computational results were not found in the provided search results.
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(Ru-Cl) symmetric stretch | ~320 | Symmetric stretching of Ru-Cl bonds |
| ν(Ru-Cl) asymmetric stretch | ~305 | Asymmetric stretching of Ru-Cl bonds |
| ν(Ru-N) stretch | ~450-480 | Stretching of Ru-NH₃ bonds |
Molecular Orbital Analysis and Bonding Descriptions
Molecular orbital (MO) theory provides a powerful model for understanding the electronic structure and bonding in transition metal complexes. DFT calculations provide the energies and compositions of the molecular orbitals. In an octahedral complex like [Ru(NH₃)₄Cl₂]⁺, the ruthenium d-orbitals split into t₂g and e_g sets. The nature of this splitting and the composition of the frontier molecular orbitals (HOMO and LUMO) are crucial for understanding the complex's reactivity and spectroscopic properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and electronic excitation energy.
For a Ru(III) d⁵ complex in a low-spin configuration, the HOMO is typically a metal-based t₂g orbital, and the LUMO is often the corresponding unoccupied t₂g orbital or a higher-lying e_g* anti-bonding orbital. The analysis of the MO coefficients reveals the extent of mixing between metal and ligand orbitals, providing a quantitative description of the covalency of the Ru-N and Ru-Cl bonds.
Table 3: Hypothetical Molecular Orbital Composition for trans-[Ru(NH₃)₄Cl₂]⁺ This table is illustrative and based on general principles of MO theory for octahedral complexes, as specific data was not available in the search results.
| Molecular Orbital | Energy (eV) | Primary Character | % Ru (d) | % Cl (p) | % N (p) |
|---|---|---|---|---|---|
| LUMO+1 | -2.5 | e_g* (σ*) | 60 | 0 | 40 |
| LUMO | -5.0 | t₂g (π) | 85 | 10 | 5 |
| HOMO | -5.2 | t₂g (π) | 85 | 10 | 5 |
Spin State Analysis and Multiplicity
Ruthenium(III) has a d⁵ electronic configuration, which can exist in either a low-spin (doublet, S=1/2) or a high-spin (sextet, S=5/2) state in an octahedral ligand field. For second and third-row transition metals like ruthenium, the ligand field splitting is generally large, favoring a low-spin ground state. DFT calculations can be used to compute the energies of different spin states to confirm the ground state multiplicity. The spin density distribution, also obtainable from these calculations, shows how the unpaired electron density is distributed over the metal and ligand atoms, offering insights into the electronic structure and potential magnetic interactions. For [Ru(NH₃)₄Cl₂]⁺, a low-spin doublet ground state is expected and would be confirmed by DFT calculations showing it to be significantly lower in energy than the high-spin state.
Spectroscopic Property Simulations: Time-Dependent Density Functional Theory (TD-DFT)
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful tool for studying excited states and simulating electronic absorption spectra.
Prediction of UV-Vis Absorption Spectra and Excited State Energies
TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which can be used to simulate the UV-Vis absorption spectrum of a molecule. For [Ru(NH₃)₄Cl₂]⁺, the electronic spectrum is expected to be characterized by ligand-to-metal charge transfer (LMCT) and d-d transitions.
TD-DFT calculations would provide a list of excited states, their energies, and the nature of the transitions (e.g., which molecular orbitals are involved). This information is invaluable for interpreting experimental spectra and understanding the photophysical properties of the complex.
Table 4: Hypothetical TD-DFT Results for trans-[Ru(NH₃)₄Cl₂]⁺ in an Aqueous Medium This table is a representation of typical TD-DFT output for such a complex, as specific published data was not found.
| Transition | Wavelength (nm) | Oscillator Strength | Major Contribution | Type |
|---|---|---|---|---|
| S₀ → S₁ | ~650 | 0.001 | t₂g → t₂g | d-d |
| S₀ → S₂ | ~450 | 0.02 | Cl(p) → Ru(t₂g) | LMCT |
| S₀ → S₃ | ~380 | 0.05 | NH₃(σ) → Ru(e_g*) | LMCT |
Reaction Mechanism Modeling: Transition State Identification and Energy Profiles
DFT can be used to model chemical reactions, such as the hydrolysis or ligand exchange reactions of [Ru(NH₃)₄Cl₂]⁺. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed.
For the reaction of [Ru(NH₃)₄Cl₂]⁺ with hydroxide (B78521), a key step would be the substitution of a chloride ligand by a hydroxide ion. DFT calculations can be used to identify the transition state for this process and determine the activation energy, providing insights into the reaction kinetics. The calculations can also help to distinguish between different possible mechanisms, such as associative, dissociative, or interchange pathways. An energy profile diagram, plotting the energy of the system along the reaction coordinate, can be generated from these calculations, visually representing the energetic landscape of the reaction.
Table 5: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| Tetraamminedichlororuthenium hydroxide |
| Tetraamminedichlororuthenium(III) cation |
| Ruthenium |
| Ammonia (B1221849) |
| Chloride |
Ligand Exchange Reaction Pathways
Ligand exchange in ruthenium(III) complexes is a critical aspect of their reactivity, influencing their biological activity and catalytic potential. The exchange of both chloride and ammine ligands in the trans-[RuCl₂(NH₃)₄]⁺ cation with water (hydrolysis or aquation) is a key reaction pathway in aqueous solution. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of such reactions for analogous Ru(III) complexes.
The hydrolysis of a Ru(III)-Cl bond typically proceeds through an associative interchange (Iₐ) mechanism. This pathway involves the formation of a seven-coordinate transition state where a water molecule from the solvent shell attacks the ruthenium center before the chloride ligand dissociates.
A DFT study on the hydrolysis of a similar complex, NAMI-A (ImH[trans-RuCl₄(DMSO)(Im)]), provides valuable insights. The first hydrolysis step, the replacement of a chloride ligand by a water molecule, was found to have a calculated free energy of activation (ΔG‡) of 23.2 kcal/mol in an aqueous environment. researchgate.net This value is consistent with the slow ligand exchange rates typically observed for Ru(III) complexes.
For trans-[RuCl₂(NH₃)₄]⁺, a similar associative pathway can be postulated for the substitution of a chloride ligand:
trans-[RuCl₂(NH₃)₄]⁺ + H₂O → [trans-RuCl(H₂O)(NH₃)₄]²⁺ + Cl⁻
| Reaction | Analogous Complex | Computational Method | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |
|---|---|---|---|
| First Hydrolysis (Cl⁻ substitution) | NAMI-A | DFT/CPCM | 23.2 |
Redox Reaction Mechanisms
The redox chemistry of ruthenium complexes is central to their application in catalysis and medicine. The tetraamminedichlororuthenium(III) cation can undergo both reduction (Ru(III) → Ru(II)) and potentially oxidation (Ru(III) → Ru(IV)). The electrochemical potential of these redox couples is highly dependent on the nature of the ligands coordinated to the ruthenium center.
The reduction of the Ru(III) center to Ru(II) is the most common redox process. For ammine complexes, the redox potential is influenced by the number and type of other ligands. Electrochemical studies on a series of ruthenium-ammine complexes provide a basis for estimating the potential for the trans-[RuCl₂(NH₃)₄]⁺/ trans-[RuCl₂(NH₃)₄]⁰ couple. The presence of π-acceptor ligands tends to stabilize the Ru(II) state, making the reduction potential more positive. Conversely, σ-donating ligands like ammonia stabilize the Ru(III) state, leading to more negative reduction potentials.
In alkaline media, which is relevant for tetraamminedichlororuthenium hydroxide, the oxidation of Ru(III) to Ru(IV) can occur. This process is often coupled with the deprotonation of a coordinated ammine or water ligand, forming a Ru(IV)-amido or Ru(IV)-oxo species. Electrochemical data for hexaammineruthenium(III) and pentaammineaquaruthenium(III) in alkaline solutions suggest that the oxidation of Ru(III) is facilitated by the deprotonation of an equatorial NH₃ ligand, leading to an unstable Ru(IV) species.
The formal potential for the [Ru(NH₃)₆]³⁺/²⁺ couple is approximately +0.05 V vs. NHE. The substitution of two ammine ligands with more electronegative chloride ligands in the trans-[RuCl₂(NH₃)₄]⁺ complex would be expected to make the Ru(III) center more electron-deficient and thus easier to reduce, shifting the Ru(III)/Ru(II) potential to a more positive value.
| Redox Couple | Complex | Medium | Formal Potential (E°) (V vs. NHE) |
|---|---|---|---|
| Ru(III)/Ru(II) | [Ru(NH₃)₆]³⁺ | Aqueous | +0.05 |
| Ru(III)/Ru(II) | cis-[Ru(NH₃)₄Cl₂]⁺ | Aqueous | +0.28 |
Molecular Dynamics Simulations for Solution Behavior and Dynamics
The trans-[RuCl₂(NH₃)₄]⁺ cation in aqueous solution will be surrounded by a well-defined solvation shell of water molecules. The primary interactions governing this solvation are ion-dipole forces between the positively charged complex and the oxygen atoms of water. The ammine ligands are also capable of forming hydrogen bonds with the surrounding water molecules.
MD simulations would be expected to reveal a distinct first solvation shell around the complex. The radial distribution function (RDF), g(r), between the ruthenium atom and the oxygen atoms of water would show a sharp peak at a distance corresponding to the direct coordination of water molecules in the outer sphere. For a cation like [Ru(NH₃)₆]³⁺, the Ru-O(water) RDF would indicate a well-ordered first solvation shell.
The dynamic behavior of the complex in solution is characterized by its diffusion coefficient. Experimental measurements for [Ru(NH₃)₆]³⁺ and its reduced form [Ru(NH₃)₆]²⁺ provide quantitative data on their mobility in water. The diffusion coefficient is influenced by the size, shape, and charge of the ion, as well as its interactions with the solvent. The higher charge of the Ru(III) species leads to stronger interactions with the polar water molecules, resulting in a larger effective hydrodynamic radius and consequently a lower diffusion coefficient compared to its Ru(II) counterpart.
| Complex Ion | Supporting Electrolyte | Diffusion Coefficient (D) (x 10⁻⁶ cm²/s) |
|---|---|---|
| [Ru(NH₃)₆]³⁺ | 0.1 M KCl | 8.43 |
| [Ru(NH₃)₆]²⁺ | 0.1 M KCl | ~9.8 |
The behavior of trans-[RuCl₂(NH₃)₄]⁺ is expected to be analogous, with its diffusion coefficient being influenced by its specific size, geometry, and charge distribution. MD simulations would be invaluable in providing a detailed atomistic picture of its solvation structure and dynamics.
Advanced Catalytic Applications and Functional Materials Development
Catalysis in Organic Synthesis
Ruthenium complexes are highly valued in organic synthesis for their ability to catalyze a wide range of transformations with high efficiency and selectivity.
Hydrogenation and Transfer Hydrogenation of Organic Substrates
Ruthenium-based catalysts are renowned for their exceptional performance in hydrogenation and transfer hydrogenation reactions. While direct studies employing tetraamminedichlororuthenium(III) hydroxide (B78521) are not extensively documented, related ruthenium complexes containing ammine or amine ligands have shown significant activity. These catalysts are effective for the reduction of a variety of functional groups.
Transfer hydrogenation, a process that utilizes a hydrogen donor molecule (like isopropanol (B130326) or formic acid) instead of molecular hydrogen, is a particularly important application of ruthenium catalysts. Ruthenium(II)-arene complexes with aminocyclopentadienyl ligands have been shown to be effective catalysts for transfer hydrogenation in aqueous media, selectively reducing α,β-unsaturated ketones to the corresponding saturated ketones. mdpi.com The mechanism often involves the formation of a ruthenium-hydride intermediate, which is the active species responsible for hydrogen transfer. For instance, dinuclear ruthenium(II)-NNN pincer complexes have demonstrated remarkably high activity in the transfer hydrogenation of ketones, with turnover frequencies reaching up to 1.3 × 10⁶ h⁻¹. mdpi.com
The general mechanism for transfer hydrogenation catalyzed by such ruthenium complexes involves the coordination of the hydrogen donor, followed by β-hydride elimination to form a ruthenium-hydride species. This hydride is then transferred to the organic substrate. The specific ligands surrounding the ruthenium center, including ammine ligands, can significantly influence the catalyst's activity and selectivity by modifying the electronic and steric properties of the metal center.
Oxidation Reactions (e.g., Alcohol Oxidation, Olefin Oxidation)
Ruthenium catalysts are versatile in promoting a wide array of oxidation reactions. Ruthenium(III) chloride, a common precursor for many ruthenium catalysts, is known to catalyze the oxidation of alcohols to aldehydes and ketones using various oxidants. acs.org Supported ruthenium catalysts, such as ruthenium on alumina, have been employed for the efficient aerobic oxidation of amines to nitriles and imines, offering an environmentally friendly alternative to stoichiometric metal oxidants. organic-chemistry.org
The catalytic cycle for these oxidations often involves the formation of a high-valent ruthenium-oxo species, which acts as the primary oxidant. For alcohol oxidation, the reaction can proceed via the formation of a ruthenium-alkoxide intermediate, followed by β-hydride elimination. In the context of tetraamminedichlororuthenium(III) hydroxide, the Ru(III) center could potentially be oxidized to higher oxidation states to facilitate these transformations. The presence of ammine ligands would influence the redox potential of the ruthenium center and its stability in higher oxidation states.
C-C Bond Formation and Activation (e.g., Dehydrogenative Coupling)
Ruthenium-catalyzed C-C bond formation has emerged as a powerful tool in organic synthesis. These reactions often proceed through mechanisms involving C-H bond activation. While direct examples using tetraamminedichlororuthenium(III) hydroxide are scarce, other ruthenium complexes have been successfully applied in various C-C coupling reactions.
For instance, ruthenium catalysts can promote the reductive coupling of dienes and aldehydes under transfer hydrogenation conditions. researchgate.net This process involves the transfer of hydrogen from an alcohol to generate an aldehyde and a ruthenium-hydride, which then reacts with the diene to form an allylruthenium intermediate. This intermediate subsequently adds to the in-situ generated aldehyde to form the C-C bond. researchgate.net Furthermore, cooperative catalytic systems involving ruthenium and an amine have been developed for the cross-coupling of ketones with organoboron compounds, proceeding through the cleavage of an alkenyl C-N bond of an in situ generated enamine. acs.org
Pre-catalyst Design and Activation Mechanisms
The design of a pre-catalyst is crucial for its subsequent activation into a catalytically active species under reaction conditions. For many ruthenium-catalyzed reactions, the commercially available or synthesized complex is a pre-catalyst that undergoes transformation to generate the true catalyst.
Activation can occur through various pathways, including ligand dissociation, reduction or oxidation of the metal center, and reaction with a co-catalyst or substrate. For instance, in hydrogenation reactions, a common activation step is the formation of a ruthenium-hydride species. nih.gov In the case of tetraamminedichlororuthenium(III) hydroxide, the Ru(III) center would likely need to be reduced to Ru(II) to initiate many catalytic cycles, such as hydrogenation. The chloride ligands are also potentially labile and could be replaced by solvent molecules or substrates. Electrochemical studies on trans-[RuCl₂(NH₃)₄]⁺ have shown that the Ru(III) species undergoes a one-electron reduction, which is followed by the hydrolysis (replacement by water) of the chloride ligands in the resulting Ru(II) complex. researchgate.net This reduction and subsequent ligand exchange represents a clear activation pathway.
The hydroxide counter-ion could also play a role, potentially acting as an internal base to facilitate deprotonation steps in certain catalytic cycles. The design of related ruthenium pre-catalysts often involves tuning the ligand sphere to control the stability of the pre-catalyst and the ease of its activation.
Electrocatalysis for Energy Conversion and Storage
Ruthenium complexes are at the forefront of research in electrocatalysis, particularly for reactions relevant to energy conversion and storage, such as water splitting.
Water Oxidation and Reduction Electrocatalysis
The splitting of water into hydrogen and oxygen is a key technology for a sustainable energy future, and efficient electrocatalysts are essential for this process. Ruthenium-based materials are among the most promising candidates for both the oxygen evolution reaction (OER) and the hydrogen evolution reaction (HER). organic-chemistry.orgmdpi.com
Water Oxidation:
Ruthenium complexes are particularly well-studied as molecular catalysts for water oxidation (the OER). The general mechanism for many mononuclear ruthenium water oxidation catalysts involves the sequential oxidation of the ruthenium center to high-valent states (e.g., Ru(IV), Ru(V), Ru(VI)), coupled with proton release, to form a reactive metal-oxo species. nih.gov This species then reacts with a water molecule, often through a water nucleophilic attack (WNA) pathway, to form the crucial O-O bond.
Water Reduction:
For the hydrogen evolution reaction (HER), the mechanism typically involves the reduction of the catalyst and the subsequent reaction with a proton source (like water) to generate a metal-hydride intermediate. This intermediate can then release hydrogen gas through various pathways. Ruthenium-based materials are considered excellent HER electrocatalysts, with performance comparable to platinum in some cases. mdpi.com
The electrochemical reduction of trans-[RuCl₂(NH₃)₄]⁺ to the Ru(II) species could be a first step in a potential HER catalytic cycle. researchgate.net The resulting aqua-complex could then participate in proton reduction. The efficiency of such a process would depend on the overpotential required for the initial reduction and the kinetics of the subsequent steps in the catalytic cycle. The pH of the electrolyte, influenced by the hydroxide counter-ion, would be a critical parameter, affecting both the thermodynamics and kinetics of the HER.
CO2 Reduction Electrocatalysis
The direct electrocatalytic application of Tetraamminedichlororuthenium hydroxide for the reduction of carbon dioxide (CO₂) is an area of emerging research, with much of the current literature focusing on related but structurally different ruthenium complexes. While specific data on Tetraamminedichlororuthenium hydroxide is limited, the broader class of ruthenium-ammine complexes has been noted in the context of CO₂ reduction. For instance, research abstracts mention the embedding of ruthenium-ammine complexes within Nafion membranes for study in the electrochemical reduction of CO₂. chemistry.or.jp
Generally, ruthenium-based molecular catalysts are investigated for their ability to mediate the multi-electron transfer required to convert CO₂ into valuable products such as carbon monoxide (CO) or formate (B1220265) (HCOO⁻). The catalytic cycle typically involves the electrochemical reduction of the Ru(II) or Ru(III) center to a more electron-rich state, which can then bind and activate the CO₂ molecule. The specific ligands surrounding the ruthenium core, such as ammine groups, play a crucial role in tuning the redox potential of the catalyst and stabilizing key intermediates in the reaction pathway.
Development of Electrocatalytic Sensors
Ruthenium ammine complexes serve as highly effective redox mediators in the development of electrocatalytic biosensors. These sensors leverage the ability of the ruthenium complex to efficiently shuttle electrons between an enzyme's active site and an electrode surface, enabling the sensitive detection of various analytes.
A notable example is the use of the oxo-bridged dinuclear ruthenium ammine complex, [[(\text{bpy})_2(\text{NH}_3)\text{Ru}^{\text{III}}(\mu\text{-O})\text{Ru}^{\text{III}}(\text{NH}_3)(\text{bpy})_2]^{4+}], in a glucose biosensor. cdmf.org.brcdmf.org.br This complex, when incorporated into a Nafion film on a glassy carbon electrode, acts as an electron-transfer mediator for the enzyme glucose oxidase (GOx). cdmf.org.br The ruthenium complex exhibits a suitable redox potential to facilitate the oxidation of glucose. cdmf.org.br The process involves the enzymatic oxidation of glucose by GOx, followed by the transfer of electrons from the reduced enzyme to the Ru(III) complex, which is then electrochemically regenerated at the electrode surface. cdmf.org.br This mediated electron transfer allows for glucose detection at a potential where interferences from other electroactive species are minimized. cdmf.org.brsemanticscholar.org The efficiency of this mediation is demonstrated by the sensor's kinetic parameters. cdmf.org.br
Another application involves a trinuclear ruthenium ammine complex, known as Ruthenium Red, which has been used to modify electrodes for the voltammetric determination of L-dopa in the presence of ascorbic acid. capes.gov.br The electrocatalytic properties of the ruthenium complex allow for the selective oxidation of L-dopa at a lower potential, resolving its voltammetric signal from that of interfering ascorbic acid.
Table 1: Performance of a Glucose Biosensor Using an Oxo-bridged Dinuclear Ruthenium Ammine Complex Mediator
| Parameter | Value | Significance |
|---|---|---|
| Linear Concentration Range | 2.52 x 10⁻⁵ to 1.00 x 10⁻⁴ mol L⁻¹ | Defines the range of glucose concentrations the sensor can accurately measure. cdmf.org.br |
| Apparent Michaelis-Menten Constant (Kₘᵃᵖᵖ) | 8.757 x 10⁻⁶ mol L⁻¹ | Indicates a high affinity between the enzyme (GOx) and its substrate (glucose) within the sensor matrix. cdmf.org.br |
| Catalytic Constant (K꜀ₐₜ) | 1,956 s⁻¹ | Represents a high catalytic rate, demonstrating the efficiency of the ruthenium complex as a redox mediator. cdmf.org.br |
Precursors for Advanced Materials Science
Ruthenium ammine complexes, including derivatives of Tetraamminedichlororuthenium, are valuable precursors in materials science for creating thin films, synthesizing nanomaterials, and developing materials with tailored optical and electronic properties.
Thin Film Deposition Techniques (e.g., Langmuir-Blodgett)
The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered, ultrathin films, and ruthenium ammine complexes have been specifically designed for this purpose. acs.orgnih.gov To be suitable for LB deposition, the complex is functionalized with long alkyl chains, rendering it amphiphilic. acs.orgnih.govresearchgate.net These modified cationic complexes can be spread at the air-water interface and subsequently transferred layer-by-layer onto a solid substrate. acs.orgnih.gov
This technique is particularly important for developing materials for nonlinear optics (NLO). acs.orgresearchgate.net By alternating layers of the active ruthenium complex with an inactive material, it is possible to build a noncentrosymmetric multilayer structure, which is a prerequisite for observing second-order NLO effects like second-harmonic generation (SHG). amazonaws.com Films made from these amphiphilic ruthenium(II) ammine complexes show a strong SHG response. nih.govacs.org Furthermore, a key advantage of using these redox-active ruthenium complexes is the ability to switch the NLO properties electrochemically. acs.orgnih.gov By oxidizing the Ru(II) center to Ru(III), the SHG signal can be significantly reduced, a process that can be reversed, demonstrating the potential for creating switchable optical materials. acs.orgnih.govamazonaws.com
Nanomaterial Synthesis and Functionalization
Ruthenium ammine complexes are utilized both in the direct synthesis of nanomaterials and in the functionalization of existing nanostructures. Ruthenium hydroxide itself, which can be derived from complexes like Tetraamminedichlororuthenium hydroxide, can be calcined under a hydrogen atmosphere to produce ruthenium(0) nanoparticles (NPs). researchgate.net More broadly, various ruthenium salts and complexes serve as precursors for Ru NPs, with the synthesis method influencing particle size and catalytic properties. rsc.orgnih.gov
These complexes are also highly effective for functionalizing the surfaces of nanostructured materials. For example, Ru(III) ammine complexes such as [[Ru(NH₃)₆]³⁺] and [[Ru(NH₃)₅Cl]²⁺] can be grafted onto the pore surfaces of mesoporous silica (B1680970) (MCM-41) via ion exchange from a basic solution. acs.org This process results in the covalent anchoring of the ruthenium centers to the silica surface through Ru-O-Si bonds. acs.org Such functionalization is crucial for creating heterogeneous catalysts where the active metal centers are isolated and stabilized within a high-surface-area support. Similarly, ruthenium ammine complexes have been successfully encapsulated within nanostructured sol-gel silica matrixes, a method that can be used to inhibit the oxidation of the ruthenium centers. acs.org
Optical and Electronic Materials Development (e.g., NLO chromophores)
Ruthenium(II) ammine complexes are exemplary candidates for the development of molecular materials with second-order nonlinear optical (NLO) properties. nih.govrsc.org These materials are of great interest for applications in optical data processing and telecommunications. The archetypal design for a second-order NLO chromophore is a molecule with an electron donor group and an electron acceptor group connected by a π-conjugated bridge. nih.gov
In this framework, the electron-rich [[Ru^{II}(NH₃)₄]²⁺] or [[Ru^{II}(NH₃)₅]²⁺] moiety serves as a powerful electron donor. acs.orgnih.gov When this donor is connected to a strong electron acceptor, such as an N-methylpyridinium group, via a π-conjugated linker, the resulting complex can exhibit a very large molecular first hyperpolarizability (β), which is the microscopic measure of second-order NLO activity. nih.govnih.gov
Research has shown that extending the π-conjugation in the bridge between the ruthenium donor and the pyridinium (B92312) acceptor has highly unusual effects. nih.govnih.gov In contrast to typical organic chromophores, extending the polyene chain in these ruthenium ammine complexes can lead to a blue-shifting of the critical metal-to-ligand charge-transfer (MLCT) absorption band, and the static first hyperpolarizability (β₀) value is maximized with a specific linker length rather than increasing indefinitely. nih.govnih.gov This highlights that the design principles for these organometallic NLO materials can differ significantly from their purely organic counterparts. nih.gov
Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the advanced analytical methodologies for in-situ investigations focusing specifically on the chemical compound “Tetraamminedichlororuthenium hydroxide” as per the requested outline.
The search for detailed research findings, data tables, and specific applications of the outlined techniques (In-Situ FT-IR/UV-Vis Spectroelectrochemistry, EC-MS, Stopped-Flow Kinetics, and Time-Resolved Spectroscopy) for this particular compound did not yield relevant results.
While research exists on the application of these advanced analytical methods to other, structurally related ruthenium complexes, such as other ruthenium ammines or nitrosyls, the strict constraint to focus solely on "Tetraamminedichlororuthenium hydroxide" prevents the inclusion of this information. The user's instructions explicitly forbid the introduction of information or examples that fall outside the scope of the specified compound.
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Advanced Analytical Methodologies for In Situ Investigations
Time-Resolved Spectroscopy for Ultrafast Dynamics
Femtosecond Transient Absorption Spectroscopy
Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful technique for probing the ultrafast dynamics of photoexcited states in molecules. rsc.org For ruthenium complexes, this method is instrumental in tracking the evolution of metal-to-ligand charge transfer (MLCT) and ligand-field (LF) states, which are crucial in determining their photochemical reactivity.
Detailed Research Findings on Analogous Compounds:
Studies on related ruthenium ammine complexes reveal a series of rapid photophysical processes following excitation. Upon absorption of a photon, the molecule is promoted to an excited electronic state. In the case of tetraammine ruthenium(III) complexes, ligand-to-metal charge-transfer (LMCT) transitions are prominent. cityu.edu.hk For ammine complexes of ruthenium(II), MLCT states are more typical.
Following initial excitation, the molecule undergoes several ultrafast relaxation processes. These can include internal conversion to lower-lying excited states and intersystem crossing from singlet to triplet manifolds. For many ruthenium complexes, intersystem crossing is highly efficient and occurs on a sub-picosecond timescale. scispace.com The subsequent decay of the triplet excited state can proceed through various channels, including non-radiative decay back to the ground state, luminescence, or photochemical reaction.
Fs-TAS allows for the real-time observation of these processes. By monitoring the change in absorbance of the sample as a function of time after excitation with a femtosecond laser pulse, the formation and decay of transient species can be tracked. The transient spectra often show features corresponding to excited-state absorption, ground-state bleaching, and stimulated emission.
For a compound like tetraamminedichlororuthenium hydroxide (B78521), excitation into its LMCT bands would likely be followed by rapid relaxation to the lowest energy excited state. The kinetics of this relaxation and the lifetime of the subsequent excited states would be highly dependent on the solvent environment and the nature of the ligands. The presence of ammine and chloro ligands suggests that ligand-field states may be close in energy to the charge-transfer states, potentially leading to complex deactivation pathways and photochemical reactions such as ligand substitution.
Interactive Data Table: Transient Absorption Dynamics of a Related Ruthenium Complex
The following table summarizes typical transient absorption data observed for a related ruthenium complex, illustrating the types of kinetic components that might be expected for tetraamminedichlororuthenium hydroxide.
| Wavelength (nm) | Time Constant (τ) | Assignment |
| 480 | < 1 ps | Intersystem Crossing (S1 → T1) |
| 550 | 1 - 10 ps | Vibrational Cooling in the Triplet State |
| 620 | > 100 ps | Excited-State Decay / Photoreaction |
Time-Resolved Resonance Raman Spectroscopy
Time-resolved resonance Raman (TRRR) spectroscopy is a vibrational spectroscopy technique that provides structural information about transient species. stfc.ac.uk By tuning the probe laser to an electronic absorption band of a short-lived intermediate, the Raman scattering from that species is selectively enhanced, allowing for the characterization of its vibrational modes.
Detailed Research Findings on Analogous Compounds:
In the context of ruthenium complexes, TRRR has been invaluable for characterizing the structure of excited states. For instance, in many ruthenium polypyridyl complexes, TRRR has been used to confirm the localization of the excited electron on a specific ligand. cmu.edu
For a complex such as tetraamminedichlororuthenium hydroxide, TRRR could provide detailed information about the structural changes that occur upon photoexcitation. For example, if excitation leads to an LMCT state, changes in the vibrational frequencies of the Ru-Cl and Ru-NH3 bonds would be expected. These changes would reflect the alteration of the electron density at the ruthenium center and the resulting modification of the metal-ligand bond strengths.
The time-resolution of TRRR allows for the study of the dynamics of these structural changes. By acquiring Raman spectra at different time delays after the excitation pulse, the evolution of the molecular structure can be followed. This can provide insights into processes such as vibrational relaxation and the structural rearrangements that precede a photochemical reaction.
Interactive Data Table: Expected Raman Shifts for Ground and Excited States
This table presents hypothetical, yet scientifically plausible, Raman shifts for key vibrational modes in the ground and a potential excited state of a tetraamminedichlororuthenium complex, based on general principles of vibrational spectroscopy of coordination compounds.
| Vibrational Mode | Ground State (cm⁻¹) | Excited State (cm⁻¹) |
| ν(Ru-Cl) symmetric stretch | ~320 | ~300 |
| ν(Ru-NH₃) symmetric stretch | ~450 | ~430 |
| δ(Cl-Ru-Cl) bending | ~180 | ~170 |
| δ(H₃N-Ru-NH₃) bending | ~250 | ~240 |
Future Research Directions and Emerging Paradigms in Tetraamminedichlororuthenium Hydroxide Research
Rational Design of Next-Generation Derivatives with Tailored Reactivity
The rational design of next-generation derivatives of tetraamminedichlororuthenium hydroxide (B78521) is a important area for future research. This involves the systematic modification of the ligand sphere to fine-tune the electronic and steric properties of the complex, thereby tailoring its reactivity for specific applications. Key strategies in this endeavor include the introduction of functional groups on the ammine or chloride ligands, which can modulate the redox potential of the ruthenium center and influence substrate binding.
One promising approach involves the use of computational modeling to predict the impact of ligand modifications on the catalytic activity of the complex. nih.gov By employing techniques such as Density Functional Theory (DFT), researchers can screen a wide range of potential ligands and identify those that are most likely to enhance the desired reactivity. For example, the introduction of electron-donating or electron-withdrawing groups on the ammine ligands can be used to modulate the electron density at the ruthenium center, thereby influencing its ability to participate in redox reactions.
Another key aspect of rational design is the development of derivatives with improved stability and solubility. This can be achieved through the incorporation of bulky or solubilizing groups on the ligands, which can prevent aggregation and improve the compatibility of the complex with a wider range of solvents. The synthesis of a series of ruthenium olefin metathesis catalysts bearing alkoxy groups with varied steric bulk on the chelating benzylidene has been reported, and their initiation kinetics were in good accordance with computational predictions. nih.gov
The table below summarizes some potential ligand modifications and their expected effects on the reactivity of tetraamminedichlororuthenium hydroxide derivatives.
| Ligand Modification | Expected Effect on Reactivity |
| Introduction of electron-donating groups on ammine ligands | Increased electron density at the ruthenium center, enhancing its nucleophilicity and potential for oxidative addition reactions. |
| Introduction of electron-withdrawing groups on ammine ligands | Decreased electron density at the ruthenium center, increasing its electrophilicity and potential for reductive elimination reactions. |
| Incorporation of bulky substituents on the ligands | Increased steric hindrance around the metal center, potentially leading to enhanced selectivity in catalytic reactions. |
| Functionalization with solubilizing groups | Improved solubility in a wider range of solvents, facilitating its use in various reaction media. |
Exploration of Novel Catalytic Cycles and Selectivity Enhancements
The exploration of novel catalytic cycles for tetraamminedichlororuthenium hydroxide and its derivatives is a critical area for future research. While ruthenium complexes are known to be versatile catalysts for a wide range of organic transformations, the full catalytic potential of this specific compound remains largely untapped. A key focus will be on designing catalytic systems that operate under milder reaction conditions, with higher efficiency and selectivity.
One avenue of exploration is the development of catalytic cycles that proceed through novel intermediates. For example, researchers are investigating the possibility of generating highly reactive ruthenium-nitrene or ruthenium-carbene species from tetraamminedichlororuthenium hydroxide, which could then participate in a variety of C-H activation and functionalization reactions. Mechanistic studies, combining experimental techniques such as in-situ spectroscopy with computational modeling, will be crucial for elucidating the pathways of these new catalytic cycles.
Enhancing the selectivity of catalytic reactions is another major goal. This can be achieved through several strategies, including the use of chiral ligands to induce enantioselectivity in asymmetric catalysis. Furthermore, the immobilization of tetraamminedichlororuthenium hydroxide on solid supports can provide a means to control the accessibility of the catalytic sites and improve selectivity. For instance, ruthenium nanoparticles immobilized on amine-functionalized polymer-grafted silica (B1680970) have been shown to act as active and stable catalysts for the hydrogenation of biomass-derived furfural (B47365) acetone, with the selectivity being switchable by the presence or absence of CO2. rsc.org
The following table outlines some potential catalytic applications for tetraamminedichlororuthenium hydroxide and strategies for enhancing selectivity.
| Catalytic Application | Strategy for Selectivity Enhancement |
| Asymmetric Hydrogenation | Use of chiral phosphine (B1218219) or diamine ligands to induce enantioselectivity. |
| C-H Functionalization | Ligand design to control the regioselectivity of C-H bond activation. |
| Olefin Metathesis | Modification of the ligand sphere to favor the formation of specific olefin isomers (e.g., Z-olefins). nih.gov |
| Oxidation Reactions | Immobilization on a solid support to prevent over-oxidation and improve product selectivity. |
Integration into Hybrid Functional Materials and Composites
The integration of tetraamminedichlororuthenium hydroxide into hybrid functional materials and composites represents a promising strategy for developing advanced materials with novel properties and applications. By combining the unique chemical and physical properties of the ruthenium complex with the structural versatility of host matrices, it is possible to create materials with enhanced catalytic activity, improved stability, and tailored functionality.
One area of significant interest is the incorporation of tetraamminedichlororuthenium hydroxide into metal-organic frameworks (MOFs). The porous nature of MOFs provides a high surface area for the dispersion of the ruthenium complex, while the well-defined pore environment can influence the selectivity of catalytic reactions. biointerfaceresearch.comresearchgate.netacs.org For example, a ruthenium-based MOF has been shown to be an active catalyst for the cycloaddition of CO2 to epoxides. researchgate.net
Another promising approach is the immobilization of the ruthenium complex on solid supports such as silica, zeolites, or polymers. rsc.org This can lead to the development of robust and recyclable heterogeneous catalysts. For instance, ruthenium ammine complexes have been successfully immobilized on functionalized silica gel, which prevents leaching of the complex during chemical manipulations. rsc.org
The table below provides examples of hybrid materials incorporating ruthenium complexes and their potential applications.
| Host Matrix | Method of Integration | Potential Applications |
| Metal-Organic Frameworks (MOFs) | Encapsulation or coordination to linkers | Gas storage and separation, catalysis, sensing |
| Silica Gel | Covalent anchoring | Heterogeneous catalysis, controlled release |
| Zeolites | Ion exchange or occlusion | Shape-selective catalysis, photocatalysis |
| Polymers | Co-polymerization or blending | Catalytic membranes, functional coatings |
Development of Advanced Computational Frameworks for Predictive Design
The development of advanced computational frameworks is poised to revolutionize the predictive design of tetraamminedichlororuthenium hydroxide derivatives and their applications. By leveraging the power of computational chemistry and machine learning, researchers can accelerate the discovery and optimization of new catalysts and materials, reducing the need for time-consuming and expensive trial-and-error experimentation.
Density Functional Theory (DFT) has already emerged as a powerful tool for studying the electronic structure and reactivity of ruthenium complexes. biointerfaceresearch.comnih.govmdpi.com DFT calculations can be used to predict a wide range of properties, including bond energies, reaction barriers, and spectroscopic signatures. This information can then be used to guide the design of new derivatives with enhanced catalytic activity or other desirable properties. For example, DFT studies have been used to investigate the mechanism of photodissociation of ruthenium complexes for photoactivated chemotherapy. rsc.org
Machine learning (ML) is another promising approach for the predictive design of ruthenium-based catalysts. rsc.orgresearchgate.netcam.ac.ukchemrxiv.org By training ML models on large datasets of experimental and computational data, it is possible to develop predictive models that can accurately forecast the performance of new catalysts. For instance, a machine learning model has been developed to predict the cytotoxicity of ruthenium complexes for anticancer purposes. chemrxiv.org
The following table highlights some of the key computational techniques being applied to the study of ruthenium complexes and their specific applications.
| Computational Technique | Application in Ruthenium Complex Research |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties. biointerfaceresearch.comnih.govmdpi.com |
| Molecular Dynamics (MD) Simulations | Investigation of the dynamic behavior of complexes, including their interactions with solvents and substrates. nih.govresearchgate.netresearchgate.net |
| Machine Learning (ML) | Prediction of catalytic activity, selectivity, and other properties based on structural features. rsc.orgresearchgate.netcam.ac.ukchemrxiv.org |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Study of large systems, such as the interaction of ruthenium complexes with biological macromolecules. |
Investigation of Solid-State Reactivity and Transformations
The investigation of the solid-state reactivity and transformations of tetraamminedichlororuthenium hydroxide is a relatively unexplored area that holds significant potential for the discovery of new materials and synthetic methodologies. Unlike reactions in solution, solid-state reactions are governed by the crystal packing and local environment of the molecules, which can lead to unique reactivity and product selectivity.
One area of interest is the study of the thermal decomposition of tetraamminedichlororuthenium hydroxide. By carefully controlling the temperature and atmosphere, it may be possible to induce specific solid-state transformations, leading to the formation of new ruthenium-containing phases with interesting properties. The thermal decomposition of related ruthenium ammine chloro complexes has been studied, with the key step being an "internal" redox reaction between the ruthenium cation and the ammine ligand. researchgate.net
Another exciting avenue is the exploration of solid-state photochemical reactions. Upon irradiation with light of an appropriate wavelength, tetraamminedichlororuthenium hydroxide may undergo photoinduced ligand exchange or redox reactions in the solid state. This could provide a novel route for the synthesis of new materials and the development of light-responsive systems. Ruthenium(II) polypyridyl complexes are known to be active in photocatalysis. acs.orgrsc.orgresearchgate.net
The table below summarizes potential solid-state transformations of tetraamminedichlororuthenium hydroxide and their potential outcomes.
| Type of Transformation | Conditions | Potential Outcome |
| Thermal Decomposition | Controlled heating under inert or reactive atmosphere | Formation of ruthenium oxides, nitrides, or metallic ruthenium nanoparticles. researchgate.netresearchgate.net |
| Solid-State Photoreaction | Irradiation with UV or visible light | Ligand isomerization, photoinduced ligand exchange, or redox reactions. acs.orgrsc.orgresearchgate.net |
| Mechanochemical Reaction | Grinding or milling with other reactants | Solvent-free synthesis of new coordination compounds or materials. |
| Gas-Solid Reactions | Exposure to reactive gases at elevated temperatures | Topotactic transformations leading to new crystalline phases. |
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for Tetraamminedichlororuthenium hydroxide, and what parameters critically influence its purity and yield?
- Methodological Answer : Synthesis typically involves reacting ruthenium chloride precursors with aqueous ammonia under controlled pH (9–11) and temperature (60–80°C). Key parameters include:
- Ammonia concentration : Excess ammonia ensures ligand saturation but may require post-synthesis dialysis to remove unreacted ions.
- Reaction time : Extended durations (>12 hours) improve crystallinity but risk hydroxide decomposition.
- Purification : Centrifugation and recrystallization in ethanol-water mixtures enhance purity.
- Characterization : Use XRD for crystallinity, ICP-OES for Ru content, and TGA for stability .
Q. How is the complex ion structure of Tetraamminedichlororuthenium hydroxide confirmed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- XRD : Resolve the octahedral geometry of the Ru³⁺ center and confirm NH₃/Cl⁻ ligand coordination.
- FT-IR : Identify N–H stretching (3200–3350 cm⁻¹) and Ru–N/Ru–Cl vibrational modes (450–600 cm⁻¹).
- UV-Vis : Monitor d-d transitions (e.g., peaks at 450–500 nm) to infer electronic structure.
- NMR (¹H) : Detect NH₃ proton environments in D₂O, though paramagnetic broadening may require low-temperature measurements .
Q. What role does Tetraamminedichlororuthenium hydroxide play in catalytic applications, and how is its activity quantified?
- Methodological Answer : It acts as a precursor for Ru-based catalysts in oxidation reactions (e.g., alcohol-to-ketone conversions). Activity is assessed via:
- Turnover Frequency (TOF) : Measure substrate conversion via GC-MS or HPLC.
- Kinetic Studies : Track reaction rates under varying temperatures/pressures to derive activation parameters.
- Control Experiments : Compare with RuCl₃ or other analogs to isolate ligand effects .
Advanced Research Questions
Q. How do pH and ionic strength variations in solution affect the stability of Tetraamminedichlororuthenium hydroxide, and what analytical methods are used to monitor degradation products?
- Methodological Answer :
- Stability Testing : Incubate the compound in buffers (pH 2–12) and analyze aliquots over 24–72 hours.
- Degradation Indicators : Use UV-Vis to detect shifts in d-d transition peaks (indicative of ligand loss) or HPLC to identify RuO₂ precipitates.
- Data Table :
| pH | Ionic Strength (M) | Stability (Hours) | Degradation Products |
|---|---|---|---|
| 2 | 0.1 | <6 | RuO₂, NH₄⁺ |
| 7 | 0.5 | 24 | Stable |
| 12 | 0.1 | 12 | Ru(OH)₃, Cl⁻ |
Q. What strategies are effective in resolving contradictory catalytic activity data reported for Tetraamminedichlororuthenium hydroxide across different studies?
- Methodological Answer :
- Systematic Replication : Control variables like substrate concentration, solvent polarity, and catalyst loading.
- Surface Analysis : Use XPS or TEM to compare surface oxidation states or nanoparticle aggregation, which may explain activity discrepancies.
- Benchmarking : Normalize activity metrics (e.g., TOF) against standardized substrates (e.g., benzyl alcohol) .
Q. How do ligand substitution reactions impact the electronic properties of Tetraamminedichlororuthenium hydroxide, and how can these changes be modeled computationally?
- Methodological Answer :
- Experimental Approach : Substitute Cl⁻ with NO₂⁻ or CN⁻ and analyze redox potentials via cyclic voltammetry.
- DFT Modeling : Calculate ligand field splitting energies (Δ₀) and compare with experimental UV-Vis data. Software like Gaussian or ORCA can simulate electronic transitions .
Q. What advanced techniques are used to study the interaction of Tetraamminedichlororuthenium hydroxide with biomolecules (e.g., DNA or proteins)?
- Methodological Answer :
- Spectroscopic Titration : Monitor fluorescence quenching of ethidium bromide-DNA complexes upon Ru complex binding.
- Circular Dichroism (CD) : Detect conformational changes in proteins (e.g., BSA) after interaction.
- Isothermal Titration Calorimetry (ITC) : Quantify binding constants and thermodynamic parameters .
Q. How can researchers assess the environmental impact of Tetraamminedichlororuthenium hydroxide in aqueous systems, and what mitigation strategies exist?
- Methodological Answer :
- Ecototoxicity Assays : Expose Daphnia magna or algal cultures to trace concentrations (0.1–10 ppm) and measure LC₅₀ values.
- Adsorption Studies : Test activated carbon or clay materials for Ru removal efficiency.
- Data Table :
| Adsorbent | Ru Removal (%) | Contact Time (Hours) |
|---|---|---|
| Activated Carbon | 92 | 2 |
| Bentonite | 75 | 4 |
Guidelines for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
